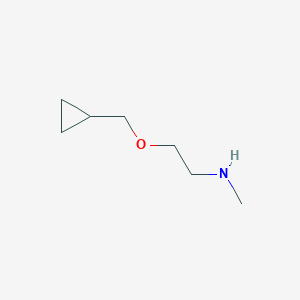

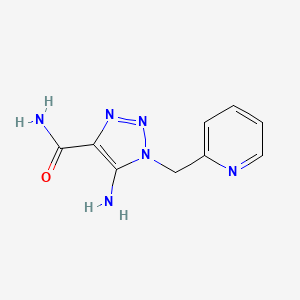

![molecular formula C15H12N2O B1328198 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1089342-82-4](/img/structure/B1328198.png)

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one family, which includes various compounds with potential applications in organic electronics and pharmaceuticals. These compounds are characterized by a pyrido[1,2-a]pyrimidin-4-one core structure and can be substituted at various positions to alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds in the pyrido[1,2-a]pyrimidin-4-one family involves the reaction of amino-pyridine derivatives with different reactants. For instance, the synthesis of a blue-emitting organic compound involved the reaction of 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Another synthesis route for a clinically used anti-asthma agent, a derivative of this compound, was achieved by treating a key intermediate with sodium azide in N,N-dimethylformamide or acetic acid, followed by acid hydrolysis . An alternative synthesis method for a hydroxy-methyl derivative was developed using 2-amino-3-pyridinol and acetoacetate derivatives .

Molecular Structure Analysis

The molecular structure of these compounds often features a non-planar arrangement with nearly co-planar conjugated rings, as observed in the crystal structure of a blue-emitting compound . The presence of hydroxyl groups and their orientation relative to the heterocyclic moiety can influence the formation of hydrogen bonds and the overall stability of the crystal structure . Additionally, pi-pi interactions play a significant role in stabilizing the crystal structure .

Chemical Reactions Analysis

The reactivity of the pyrido[1,2-a]pyrimidin-4-one derivatives varies depending on the substituents and the position of the reaction. For example, alkylation of a 2-methyl-9-hydroxy derivative occurs at the oxygen atom, while electrophilic substitution mainly occurs at the ortho position relative to the hydroxy group . The presence of substituents can also influence tautomerism, as seen in the imine-enamine tautomerism of aminotetrahydro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the blue-emitting compound exhibits intense blue emission at 432 nm upon excitation and has been used in simple electroluminescent (EL) devices, demonstrating its potential in organic electronics . The thermal stability of these compounds can be assessed through thermogravimetric analysis (TGA), which is crucial for their application in high-temperature environments . The solubility and reactivity in different solvents can be affected by the polarity and the presence of electron-withdrawing or electron-donating groups .

Applications De Recherche Scientifique

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds similar to 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one have been studied for their potential as selective aldose reductase inhibitors with antioxidant properties. Certain derivatives showed inhibitory activity in the micromolar/submicromolar range and demonstrated significant antioxidant properties, particularly catechol derivatives (La Motta et al., 2007).

Analytical Chemistry in Human Plasma

In the context of analytical chemistry, methods have been developed for the quantitation of compounds like this compound in human plasma, using techniques such as high-performance liquid chromatography with fluorescence detection. This indicates its relevance in pharmacokinetics and drug monitoring (Cheng et al., 1987).

Autoxidation and Stereochemistry Studies

Research has been conducted on the autoxidation of compounds structurally related to this compound, with a focus on understanding their stereochemistry and tautomerism. These studies are significant for chemical synthesis and understanding the behavior of these compounds under various conditions (Breining et al., 1985).

Synthesis of Novel Heterocyclic Systems

The compound and its related structures have been used in the synthesis of novel heterocyclic systems. For instance, they have been involved in reactions leading to the formation of tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring systems, which are of interest for their unique chemical properties (Hermecz et al., 1991).

Formylation Reactions

These compounds also play a role in formylation reactions, particularly in Vilsmeier–Haack formylation. This process is crucial in modifying the chemical structure for various applications, demonstrating the compound's utility in synthetic organic chemistry (Horváth et al., 1983).

Potential Analgesic Properties

There has been research into modifying the pyridine moiety of the molecule for enhancing analgesic properties. This suggests potential pharmaceutical applications for pain management (Ukrainets et al., 2015).

DNA Interaction Studies

One study investigated the interaction of a derivative of this compound with DNA, using UV-Vis spectroscopy and viscosimetric techniques. This research is important for understanding how such compounds might interact with biological systems, which has implications for drug design and molecular biology (Zhang et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The compound is part of the 4h-pyrido[1,2-a]pyrimidin-4-one family, which has been associated with various biological activities .

Mode of Action

It has been shown that the compound can undergo a metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .

Biochemical Pathways

The compound’s ability to undergo c-3 chalcogenation suggests it may interact with biochemical pathways involving sulfur and selenium species .

Result of Action

The compound’s ability to undergo c-3 chalcogenation suggests it may have potential applications in the synthesis of organosulfur and organoselenium compounds .

Action Environment

The compound’s c-3 chalcogenation reaction proceeds under mild conditions, suggesting it may be stable under a range of environmental conditions .

Propriétés

IUPAC Name |

9-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-6-5-9-17-14(11)16-10-13(15(17)18)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAMRDJRQNUTKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)